



# Application Note: Fluorescent Mast Cell Degranulation Assay

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Compound of Interest		
Compound Name:	Quin-C7	
Cat. No.:	B3161580	Get Quote

#### Introduction

Mast cell degranulation is a critical process in allergic and inflammatory responses, characterized by the release of pre-formed mediators like histamine and various proteases from cytoplasmic granules.[1][2] The rat basophilic leukemia (RBL-2H3) cell line is a widely accepted model for studying the mechanisms of mast cell activation and degranulation.[2][3][4] While traditional methods often measure the release of  $\beta$ -hexosaminidase, an enzyme coreleased with histamine, fluorescent probe-based assays offer a sensitive and high-throughput alternative.[3][5]

This document describes a protocol for a fluorescent degranulation assay. Although the specific term "Quin-C7" does not correspond to a standard probe, this protocol is based on the well-established principle of pH-sensitive fluorescent dyes that accumulate in acidic secretory granules. These dyes are quenched in the low-pH environment of the granule but exhibit a dramatic increase in fluorescence upon release into the neutral pH of the extracellular medium during degranulation.[6][7]

### **Principle of the Assay**

The assay utilizes a cell-permeant, weakly basic fluorescent probe that selectively accumulates in the acidic environment of mast cell granules (pH  $\approx$  5.2). Within these granules, the probe's fluorescence is minimal. Upon stimulation, the granules fuse with the plasma membrane, releasing their contents, including the probe, into the extracellular buffer (pH  $\approx$  7.4). This pH



shift alleviates the quenching, resulting in a measurable increase in fluorescence intensity that is directly proportional to the extent of degranulation.

## **Materials and Reagents**

The following table summarizes the necessary materials and reagents for this protocol.

Item	Description	Supplier Example	
Cell Line	RBL-2H3 (Rat Basophilic Leukemia)	ATCC (CRL-2256)	
Cell Culture Media	Eagle's Minimum Essential Medium (MEM) with 20% FBS, 1% Pen-Strep	Gibco, Sigma-Aldrich	
Sensitizing Antibody	Anti-DNP Mouse IgE Monoclonal Antibody	Sigma-Aldrich (D8406)	
Antigen	DNP-HSA (Dinitrophenyl- Human Serum Albumin)	Santa Cruz Biotech	
Assay Buffer	Tyrode's Buffer or HEPES Buffer	In-house preparation	
Fluorescent Probe	pH-sensitive lysosomotropic probe (e.g., LysoSensor™ Green DND-189)	Thermo Fisher	
Positive Control	Calcium Ionophore (e.g., A23187)	Sigma-Aldrich	
Lysis Buffer	0.1% - 1% Triton X-100 in Assay Buffer	Sigma-Aldrich	
Plate Type	Black, clear-bottom 96-well cell culture plates	Corning, Greiner	
Instrumentation	Fluorescence microplate reader	Various	



# **Experimental Protocols Cell Culture and Seeding**

- Culture RBL-2H3 cells in complete MEM at 37°C in a 5% CO2 humidified incubator.
- Harvest adherent cells using trypsin-EDTA.
- Resuspend cells in fresh media and perform a cell count.
- Seed the cells into a black, clear-bottom 96-well plate at a density of 0.5 x 10<sup>6</sup> cells/mL (100 μL per well, for 50,000 cells/well).[8]
- Incubate overnight to allow for cell adherence.

### **Cell Sensitization and Probe Loading**

- The next day, prepare a working solution of Anti-DNP IgE at 0.1 μg/mL in fresh culture media.[8]
- Gently aspirate the old media from the wells and add 100 μL of the IgE solution to each well designated for antigen stimulation. Add media without IgE to control wells.
- Incubate for 18-24 hours at 37°C to sensitize the cells.
- Prepare a working solution of the fluorescent probe in Tyrode's buffer according to the manufacturer's instructions (typically 1-5  $\mu$ M).
- Wash the cells twice with 100 μL of warm Tyrode's buffer.
- Add 100 μL of the probe loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

#### **Degranulation Assay**

- After loading, gently wash the cells three times with 100  $\mu$ L of warm Tyrode's buffer to remove any extracellular probe.
- Add 100 μL of warm Tyrode's buffer to each well.



- Prepare 10x stock solutions of your stimulants (e.g., DNP-HSA, A23187) and inhibitors in Tyrode's buffer.
- Place the plate in a pre-warmed (37°C) fluorescence microplate reader.
- Set the reader to measure fluorescence at the appropriate wavelengths for your chosen probe (e.g., for LysoSensor™ Green: Ex/Em ~443/505 nm). Configure a kinetic read for 60-90 minutes, taking measurements every 1-2 minutes.
- After a baseline reading (2-5 minutes), add 11  $\mu$ L of the 10x stimulant/inhibitor solutions to the appropriate wells.
- At the end of the kinetic read, determine the maximum fluorescence signal by adding 11  $\mu$ L of 1% Triton X-100 (lysis buffer) to all wells.

# Data Presentation and Analysis Recommended Concentrations and Plate Layout

The following tables provide typical concentrations and an example plate layout for a degranulation experiment.

Table 1: Recommended Reagent Concentrations

Reagent	Stock Concentration	Working Concentration	
RBL-2H3 Cells	5 x 10 <sup>5</sup> cells/mL	50,000 cells/well	
Anti-DNP IgE	1 mg/mL	0.1 μg/mL	
Fluorescent Probe	1 mM (in DMSO)	1-5 μΜ	
DNP-HSA (Antigen)	1 mg/mL	10-100 ng/mL	
A23187 (Positive Control)	10 mM (in DMSO)	1-5 μΜ	

| Triton X-100 | 10% | 0.1% |

Table 2: Example 96-Well Plate Layout



	1	2	3	4	5	6	7-9	10-12
A-C	Sponta neous Releas e	Sponta neous Releas e	Sponta neous Releas e	Antige n [Low]	Antige n [Mid]	Antige n [High]	Inhibit or + Antige n	Positiv e Contro I
D-F	Sponta neous Releas e	Sponta neous Releas e	Sponta neous Releas e	Antigen [Low]	Antigen [Mid]	Antigen [High]	Inhibitor + Antigen	Positive Control

| G-H | Unsensitized Controls (Antigen High) | Unsensitized Controls (Antigen High) | | | | | | |

### **Calculation of Degranulation**

Percent degranulation can be calculated using the final fluorescence values after stimulation, corrected for background and normalized to the maximum release.

Formula: % Degranulation = [(F sample - F spontaneous) / (F max - F spontaneous)] \* 100

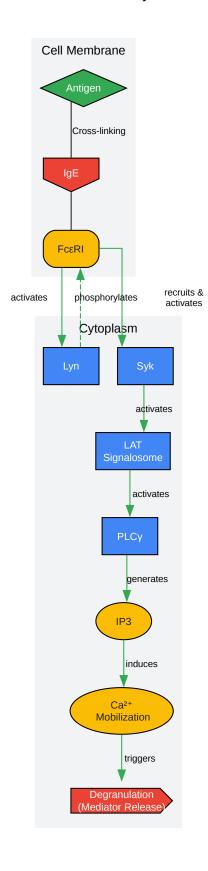
- F sample: Fluorescence from stimulated wells.
- F spontaneous: Fluorescence from unstimulated (buffer only) wells.
- F\_max: Fluorescence from Triton X-100 lysed wells.

# Visualizations IgE-Mediated Degranulation Signaling Pathway

The cross-linking of IgE bound to the high-affinity FcɛRI receptor on mast cells by a multivalent antigen initiates a complex signaling cascade.[9] This process begins with the activation of Src family kinases like Lyn, which phosphorylate ITAM motifs on the receptor.[1] This recruits and activates Spleen tyrosine kinase (Syk), leading to the formation of a signalosome complex involving LAT and PLCy.[1][10] PLCy activation generates IP3 and DAG, which trigger calcium mobilization and protein kinase C activation, respectively.[10] The sustained increase in



intracellular calcium is a critical trigger for the fusion of granule membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.[11]





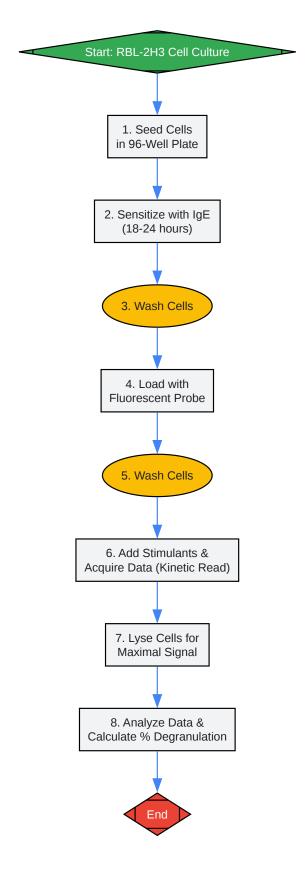
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Caption: IgE-mediated signaling cascade leading to mast cell degranulation.

### **Experimental Workflow**

The overall workflow provides a clear, step-by-step visual guide from initial cell culture to final data analysis, ensuring a reproducible and organized experimental process.





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Caption: Step-by-step experimental workflow for the fluorescent degranulation assay.



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